molecular formula C14H12N2O2S B2915455 N-(5,7-dimethylbenzo[d]thiazol-2-yl)furan-2-carboxamide CAS No. 851080-75-6

N-(5,7-dimethylbenzo[d]thiazol-2-yl)furan-2-carboxamide

Cat. No. B2915455
CAS RN: 851080-75-6
M. Wt: 272.32
InChI Key: ZAMLYKSWKRIGAY-UHFFFAOYSA-N
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Description

N-(5,7-dimethylbenzo[d]thiazol-2-yl)furan-2-carboxamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is also known as DMBF and has been synthesized using various methods.

Scientific Research Applications

Synthesis and Molecular Characterization

N-(5,7-dimethylbenzo[d]thiazol-2-yl)furan-2-carboxamide, a thiazole-based heterocyclic amide, has been synthesized and characterized through various analytical techniques. Its structure was detailed using elemental analysis, IR, 1H NMR, 13C NMR spectroscopy, and single-crystal X-ray diffraction. Density functional theory (DFT) modeling further elucidated its molecular and electronic structures. This compound demonstrated significant antimicrobial activity against various microorganisms, suggesting its potential for pharmacological and medical applications (Cakmak et al., 2022).

Antifungal and Antiprotozoal Activity

Research has explored the antifungal and antiprotozoal potentials of furan-2-carboxamide derivatives. Positional isomers of various aromatic heterocyclic carboxamides, including furan derivatives, have shown high activity against gray mold. These findings are critical for developing new fungicides (Banba et al., 2013). Another study synthesized derivatives that exhibited strong DNA affinities and in vitro and in vivo activities against T. b. rhodesiense and P. falciparum, pointing to their use as antiprotozoal agents (Ismail et al., 2004).

Antiviral Properties

Furan-carboxamide derivatives have been identified as potent inhibitors of the influenza A H5N1 virus. Structural modifications, particularly the 2,5-dimethyl-substitution on the heterocyclic moiety, significantly influenced the anti-influenza activity. This discovery opens new avenues for the development of treatments against lethal influenza strains (Yongshi et al., 2017).

Chemoselective Synthesis Techniques

In the realm of organic synthesis, this compound serves as a precursor in various chemoselective syntheses. Its unique structure facilitates the preparation of diverse heterocyclic compounds, which are crucial for pharmaceutical development and other scientific applications (Carpenter & Chadwick, 1985).

properties

IUPAC Name

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2S/c1-8-6-9(2)12-10(7-8)15-14(19-12)16-13(17)11-4-3-5-18-11/h3-7H,1-2H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAMLYKSWKRIGAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N=C(S2)NC(=O)C3=CC=CO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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